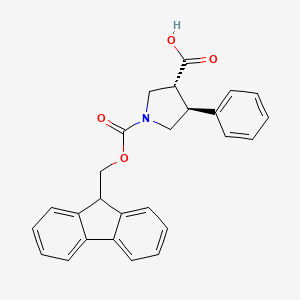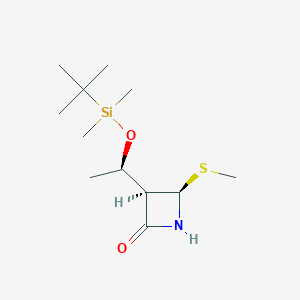
(3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one is a useful research compound. Its molecular formula is C12H25NO2SSi and its molecular weight is 275.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Organic Compounds
Research on microbial degradation of organic compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has significant implications for environmental remediation. These studies explore the biodegradability of fuel oxygenates under various redox conditions, highlighting the potential for in situ biodegradation as a remediation option at contaminated sites. The detailed thermodynamics of degradation processes and the aerobic degradation pathways offer insights into the environmental fate of these compounds (Schmidt et al., 2004).
Thermophysical Property Measurements
The review of thermophysical property measurements on mixtures containing MTBE and other ethers with non-polar solvents contributes to the understanding of these compounds' physical and chemical properties. This knowledge is crucial for the industrial application of ethers as gasoline additives, impacting fuel performance and emission reduction (Marsh et al., 1999).
Biodegradation and Fate in Environmental Matrices
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide essential information on the environmental behavior of fuel additives. Identifying microorganisms capable of degrading ETBE enhances our understanding of potential remediation strategies for contaminated sites (Thornton et al., 2020).
Catalytic and Non-Enzymatic Kinetic Resolution
The developments in catalytic non-enzymatic kinetic resolution highlight the importance of chiral catalysts in asymmetric synthesis, offering pathways to enantiopure compounds. This research underpins the synthesis of chiral compounds, crucial in pharmaceutical development and other fields requiring specific enantiomers (Pellissier, 2011).
Synthetic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, fate, and toxicity offer valuable insights into the impact of these widely used compounds in various products. Understanding the environmental behavior and potential health effects of SPAs is crucial for developing safer alternatives and mitigating pollution (Liu & Mabury, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one involves the protection of the hydroxyl group, followed by the formation of the azetidinone ring and the introduction of the thiomethyl group.", "Starting Materials": [ "L-(+)-Tartaric acid", "tert-Butyldimethylsilyl chloride", "Sodium hydroxide", "Methylthiomagnesium bromide", "Ethyl chloroformate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Protection of the hydroxyl group of L-(+)-Tartaric acid with tert-Butyldimethylsilyl chloride in the presence of sodium hydroxide to form (2R,3R)-2-((tert-Butyldimethylsilyl)oxy)-3-hydroxybutanoic acid.", "2. Conversion of (2R,3R)-2-((tert-Butyldimethylsilyl)oxy)-3-hydroxybutanoic acid to the corresponding acid chloride using thionyl chloride.", "3. Reaction of the acid chloride with methylthiomagnesium bromide to form (3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-methylthioazetidin-2-one.", "4. Introduction of the ethoxycarbonyl group to the azetidinone ring using ethyl chloroformate in the presence of triethylamine to form (3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-methylthio-1-ethoxycarbonylazetidin-2-one.", "5. Removal of the tert-Butyldimethylsilyl protecting group using hydrochloric acid in methanol to obtain the final product, (3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one." ] } | |
CAS-Nummer |
82864-31-1 |
Molekularformel |
C12H25NO2SSi |
Molekulargewicht |
275.48 g/mol |
IUPAC-Name |
(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H25NO2SSi/c1-8(9-10(14)13-11(9)16-5)15-17(6,7)12(2,3)4/h8-9,11H,1-7H3,(H,13,14)/t8-,9+,11-/m1/s1 |
InChI-Schlüssel |
FUAKCPWOVKGAFN-WCABBAIRSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)SC)O[Si](C)(C)C(C)(C)C |
SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
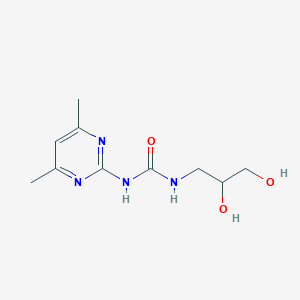
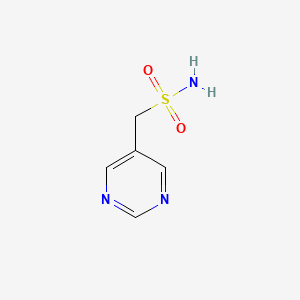
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
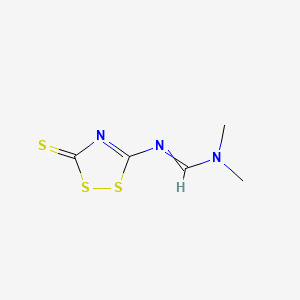

![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)
